molecular formula C13H20N5O6P B589269 Tenofovir Isopropyl Carbamate CAS No. 1391053-20-5

Tenofovir Isopropyl Carbamate

Cat. No.: B589269
CAS No.: 1391053-20-5
M. Wt: 373.306
InChI Key: HKTHVGLNIJWELG-SECBINFHSA-N
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Description

Tenofovir Isopropyl Carbamate is a derivative of tenofovir, a nucleotide analog used primarily as an antiviral agent. This compound is designed to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties. Tenofovir itself is widely used in the treatment of HIV and hepatitis B infections due to its ability to inhibit viral replication.

Mechanism of Action

Target of Action

Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .

Mode of Action

Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .

Biochemical Pathways

Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .

Pharmacokinetics

The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .

Result of Action

The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .

Biochemical Analysis

Biochemical Properties

Tenofovir Isopropyl Carbamate, like its parent compound Tenofovir, is expected to interact with various enzymes and proteins within the cell. Tenofovir is known to undergo subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Tenofovir. Tenofovir has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce serum cholesterol levels, including non-HDL and oxidized-LDL, which are strongly associated with arteriosclerosis .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Tenofovir. Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is metabolized to tenofovir diphosphate, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain .

Dosage Effects in Animal Models

Studies on Tenofovir have shown age-dependent effects on skeletal mineralization in zebrafish, an animal model .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Tenofovir. Upon oral administration, Tenofovir is metabolized to tenofovir diphosphate by cellular enzymes .

Transport and Distribution

Tenofovir is known to be rapidly converted to its active form, tenofovir, which is then metabolized intracellularly to its active anabolite, tenofovir diphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Isopropyl Carbamate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and chemoenzymatic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, each with unique pharmacological properties. These derivatives are often evaluated for their antiviral activity and pharmacokinetic profiles .

Scientific Research Applications

Tenofovir Isopropyl Carbamate has several scientific research applications:

Comparison with Similar Compounds

    Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, known for its high oral bioavailability and efficacy in treating HIV and hepatitis B.

    Tenofovir Alafenamide: A newer prodrug with improved safety profile and higher intracellular concentrations of active tenofovir.

    Mono-POC Tenofovir 6-Isopropyl Carbamate: A related compound with similar pharmacological properties.

Uniqueness: Tenofovir Isopropyl Carbamate is unique due to its specific esterification with isopropyl carbamate, which enhances its pharmacokinetic properties and potentially reduces side effects compared to other tenofovir prodrugs .

Biological Activity

Tenofovir isopropyl carbamate (TIC) is a prodrug of tenofovir, which is primarily used in the treatment of HIV and hepatitis B virus infections. The biological activity of TIC is closely related to its conversion into the active form, tenofovir, which exhibits potent antiviral effects. This article provides a comprehensive overview of the biological activity of TIC, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Tenofovir acts as an acyclic nucleoside phosphonate analog that inhibits viral reverse transcriptase. Upon administration, TIC is converted to tenofovir through hydrolysis. The activated form, tenofovir diphosphate, competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This results in chain termination during viral replication, effectively inhibiting the synthesis of viral genomes.

  • Key Actions:
    • Reverse Transcriptase Inhibition: Tenofovir has a strong inhibitory effect on reverse transcriptase enzymes from HIV and hepatitis B virus (HBV) .
    • Chain Termination: Once incorporated into the growing DNA chain, tenofovir causes premature termination .

Pharmacokinetics

The pharmacokinetic properties of TIC are critical for understanding its biological activity:

  • Absorption: TIC has low oral bioavailability; therefore, it is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance absorption .
  • Distribution: The volume of distribution for tenofovir is approximately 0.813 L/kg, indicating significant tissue penetration .
  • Metabolism: Tenofovir undergoes bi-phosphorylation to become active. It is not a substrate for cytochrome P450 enzymes but is eliminated primarily through renal pathways .
  • Half-life: The half-life of tenofovir is about 32 hours, allowing for once-daily dosing in therapeutic regimens .

Clinical Efficacy

TIC's efficacy has been evaluated in various clinical trials:

  • HIV Treatment: In randomized double-blind studies comparing TAF and TDF, both formulations demonstrated similar virological success rates (over 90% achieving undetectable viral loads at week 48) .
  • Safety Profile: TAF has shown improved renal and bone safety compared to TDF. Patients receiving TAF exhibited lower increases in serum creatinine and less proteinuria .

Safety and Adverse Effects

While TIC and its active form have demonstrated efficacy against HIV and HBV, they are associated with certain adverse effects:

  • Renal Toxicity: Initial use of TDF may lead to declines in estimated glomerular filtration rate (eGFR); however, long-term studies indicate stabilization over time .
  • Bone Mineral Density Loss: Long-term use has been linked with decreased bone mineral density; however, TAF has been associated with less bone loss compared to TDF .

Case Studies

Several case studies highlight the clinical implications of using tenofovir-based therapies:

  • Case Study 1: Renal Function Monitoring
    • A cohort study involving HIV patients on TDF showed that regular monitoring of renal function can mitigate risks associated with nephrotoxicity. Adjustments in therapy were made based on eGFR readings, demonstrating proactive management strategies .
  • Case Study 2: Bone Health in HIV Patients
    • A longitudinal study assessed bone mineral density in HIV patients treated with TAF versus TDF. Results indicated that patients on TAF had significantly less bone density loss over a two-year period compared to those on TDF .

Summary Table: Comparison of Tenofovir Formulations

PropertyTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
BioavailabilityLowHigher
Renal ToxicityHigher riskLower risk
Bone Mineral Density ImpactSignificant lossMinimal loss
Dosing FrequencyOnce dailyOnce daily
Virological Success Rate>90%>90%

Properties

CAS No.

1391053-20-5

Molecular Formula

C13H20N5O6P

Molecular Weight

373.306

IUPAC Name

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1

InChI Key

HKTHVGLNIJWELG-SECBINFHSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O

Synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; 

Origin of Product

United States

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